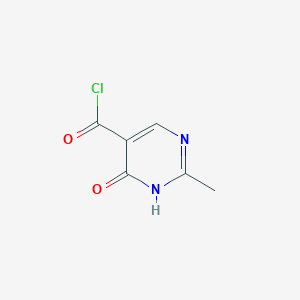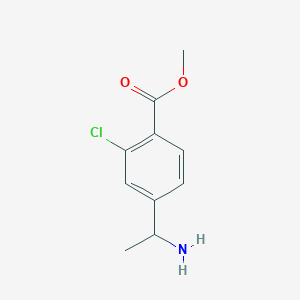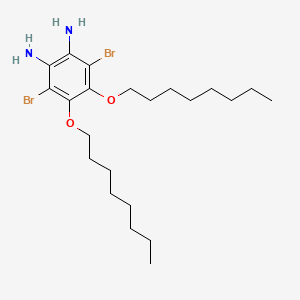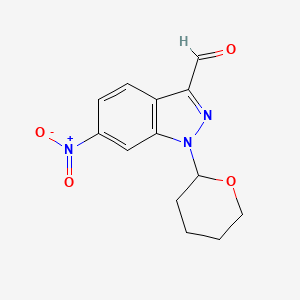
5-Methylpyrimidine-4-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylpyrimidine-4-carboximidamide is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that play a crucial role in various biological processes, including serving as building blocks for DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrimidine-4-carboximidamide typically involves the reaction of 2,4-dichloro-5-methylpyrimidine with an appropriate amine under specific conditions. One common method is the Buchwald-Hartwig amination, where the 2,4-dichloro-5-methylpyrimidine is reacted with an amine in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
5-Methylpyrimidine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the precursor can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in various substituted pyrimidine derivatives.
科学的研究の応用
5-Methylpyrimidine-4-carboximidamide has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in developing anticancer, antiviral, and antimicrobial agents.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and other biological interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 5-Methylpyrimidine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboximidamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: A precursor in the synthesis of 5-Methylpyrimidine-4-carboximidamide.
5-Methylpyrimidine-2-carboximidamide: A structural isomer with different substitution patterns.
4-Amino-5-methylpyrimidine: Another related compound with an amino group instead of a carboximidamide group.
Uniqueness
This compound is unique due to the specific positioning of the carboximidamide group at the 4-position and the methyl group at the 5-position. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
分子式 |
C6H8N4 |
|---|---|
分子量 |
136.15 g/mol |
IUPAC名 |
5-methylpyrimidine-4-carboximidamide |
InChI |
InChI=1S/C6H8N4/c1-4-2-9-3-10-5(4)6(7)8/h2-3H,1H3,(H3,7,8) |
InChIキー |
HSBZQNCISJUZGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CN=C1C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



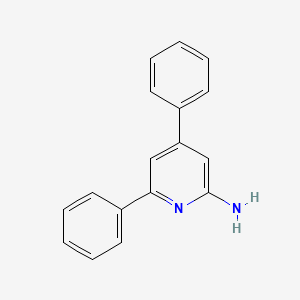
![tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13113836.png)

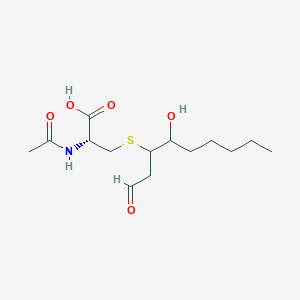
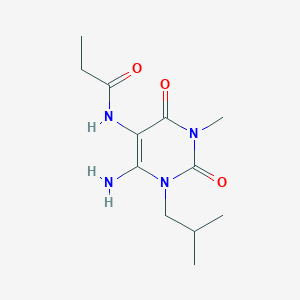
![1-(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)propan-1-ol](/img/structure/B13113856.png)

